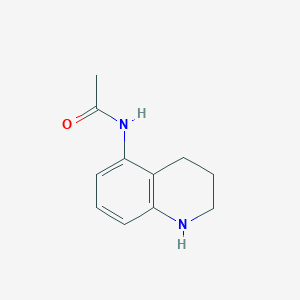

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Übersicht

Beschreibung

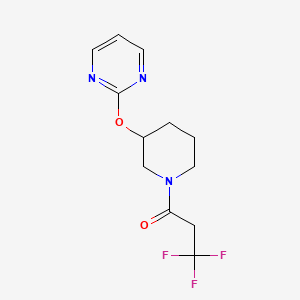

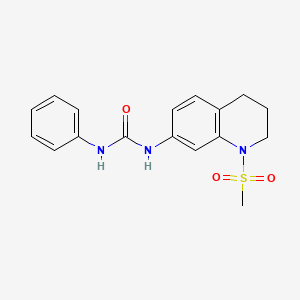

“N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide” is1S/C11H14N2O/c1-8(14)13-11-6-2-4-9-5-3-7-12-10(9)11/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide and its derivatives have been extensively studied for their unique structural and chemical properties. One such study focused on the structural aspects of two amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds demonstrated notable fluorescence emission properties, making them potential candidates for fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activities

Research has also explored the antimalarial activities of pyrroloquinazolinediamine derivatives, which share structural similarities with N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide. These studies have found compounds with potent cell growth inhibition against various strains of Plasmodium, the parasite responsible for malaria. Such compounds offer promising avenues for developing new antimalarial therapies (Guan et al., 2005).

Neuroprotective and Antiviral Effects

The therapeutic potential of novel anilidoquinoline derivatives in treating viral infections has been highlighted through their significant antiviral and antiapoptotic effects. Specifically, compounds such as 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide have shown efficacy in reducing viral load and increasing survival in models of Japanese encephalitis, suggesting a potential role in antiviral therapy (Ghosh et al., 2008).

Antiproliferative Activities

Derivatives of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Compounds such as N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives have shown promising results, particularly against nasopharyngeal carcinoma cell lines, indicating their potential as anticancer agents (Chen et al., 2013).

Fluorescent Sensors for Metal Ions

The development of fluorescent sensors based on quinoline platforms, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, demonstrates the application of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide derivatives in detecting metal ions. These sensors show high selectivity and sensitivity for detecting cadmium over zinc ions, offering potential tools for environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

Eigenschaften

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2,5-6,12H,3-4,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCOPOQVNHAIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)

![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)